

Application Notes and Protocols for 3-(4-Fluorobenzylamino)-1-propanol

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Compound of Interest

Compound Name: 3-(4-Fluorobenzylamino)-1-propanol

Cat. No.: B3048233

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Introduction

3-(4-Fluorobenzylamino)-1-propanol is a synthetic organic compound characterized by a fluorobenzyl group linked to an aminopropanol moiety. Its structural features, including the aromatic fluorine substituent and the flexible propanolamine chain, suggest potential interactions with various biological targets. This document provides detailed application notes and protocols for in vitro assays to explore the bioactivity of this compound, focusing on its potential as a kinase inhibitor and its cytotoxic effects on cancer cell lines. The following sections offer hypothetical applications based on the activities of structurally related molecules and provide comprehensive protocols for experimental validation.

Hypothetical Applications

Based on the structural motifs present in **3-(4-Fluorobenzylamino)-1-propanol**, two primary areas of investigation are proposed:

- **Kinase Inhibition:** The benzylamine moiety is found in a number of kinase inhibitors. The fluorination of the benzyl group can enhance binding affinity and metabolic stability. Therefore, **3-(4-Fluorobenzylamino)-1-propanol** is a candidate for screening against a panel of protein kinases to identify potential inhibitory activity.

- Cytotoxicity against Cancer Cells: Many small molecules with aromatic and amino groups exhibit cytotoxic effects. In vitro cell viability assays are fundamental for determining the potential of this compound as an anticancer agent.

Section 1: Kinase Inhibition Assays

Application Note

This section describes the use of **3-(4-Fluorobenzylamino)-1-propanol** in an in vitro kinase inhibition assay. The protocol is designed to determine the half-maximal inhibitory concentration (IC_{50}) of the compound against a specific kinase, for instance, a hypothetical serine/threonine kinase "Kinase-X". The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical data from a kinase inhibition assay for **3-(4-Fluorobenzylamino)-1-propanol** against Kinase-X.

Compound	Target	Assay Format	Substrate	ATP Concentration (μM)	IC_{50} (μM)
3-(4-Fluorobenzylamino)-1-propanol	Kinase-X	TR-FRET	Biotinylated-Peptide	10	5.2
Staurosporine (Control Inhibitor)	Kinase-X	TR-FRET	Biotinylated-Peptide	10	0.015

Experimental Protocol: In Vitro Kinase-X Inhibition Assay (TR-FRET)

Materials:

- **3-(4-Fluorobenzylamino)-1-propanol**

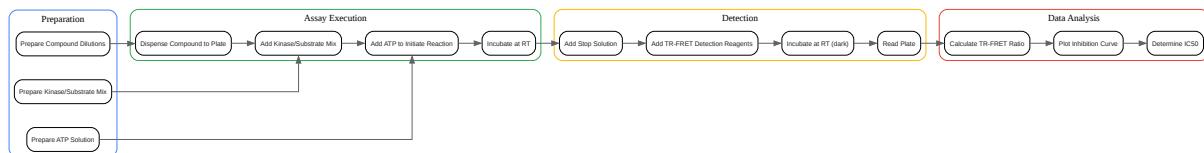
- Recombinant human Kinase-X
- Biotinylated substrate peptide
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Europium-labeled anti-phosphopeptide antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Stop solution (e.g., 100 mM EDTA)
- 384-well low-volume microplates
- Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection

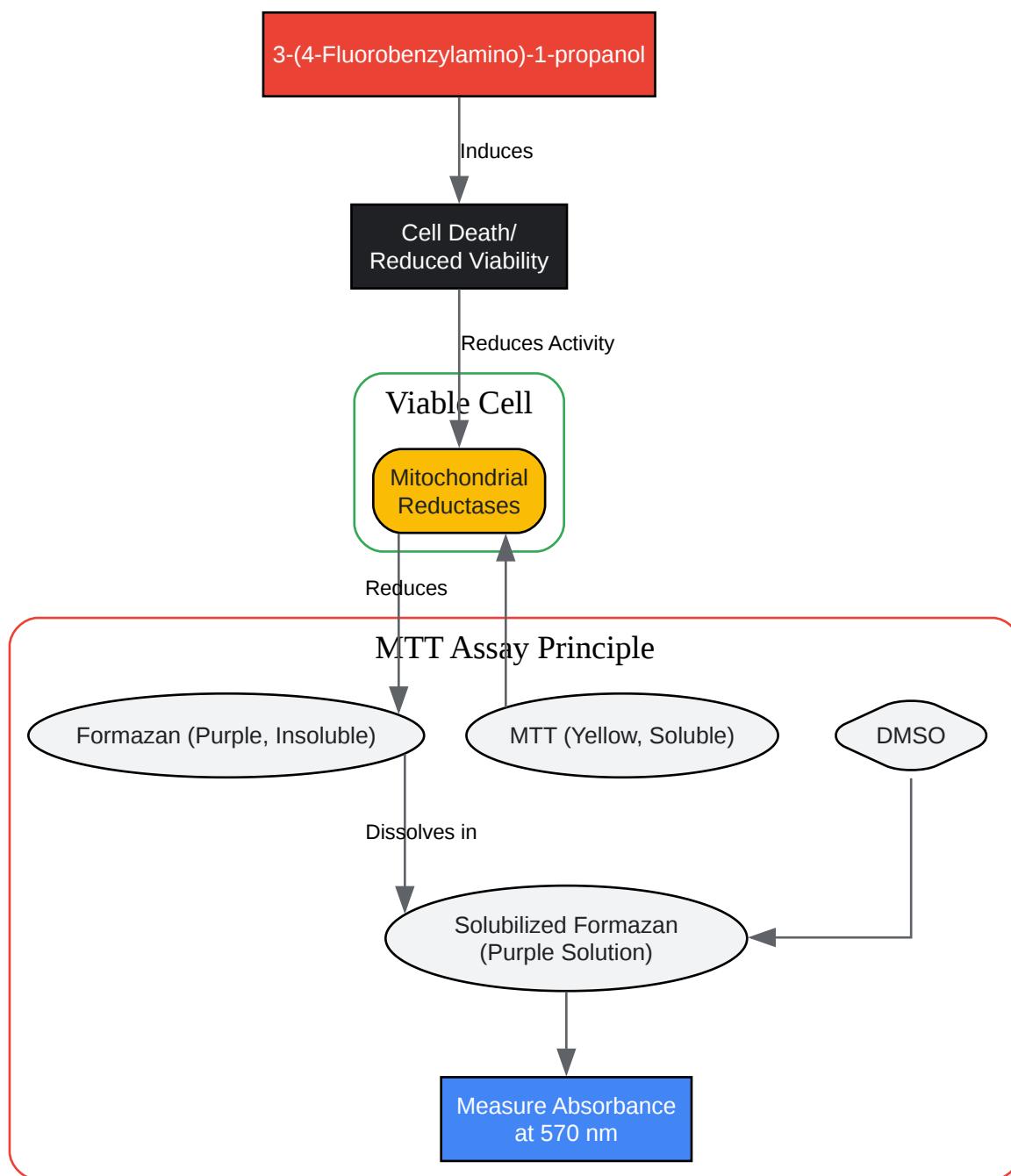
Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **3-(4-Fluorobenzylamino)-1-propanol** in 100% DMSO. Create a serial dilution series in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations.
- Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme and Substrate Addition: Prepare a master mix containing Kinase-X and the biotinylated substrate peptide in kinase reaction buffer. Add 4 µL of this mix to each well.
- Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add 4 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
- Incubation: Incubate the plate at room temperature for 60 minutes.

- Termination of Reaction: Add 5 μ L of the stop solution to each well to terminate the kinase reaction.
- Detection: Prepare a detection mix containing the Europium-labeled anti-phosphopeptide antibody and SA-APC in detection buffer. Add 5 μ L of the detection mix to each well.
- Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Visualization of Experimental Workflow



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